molecular formula C26H42O4 B073731 Isodecyl octyl phthalate CAS No. 1330-96-7

Isodecyl octyl phthalate

Cat. No.: B073731
CAS No.: 1330-96-7
M. Wt: 418.6 g/mol
InChI Key: UXLBXTIBYMXRNX-UHFFFAOYSA-N
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Description

Isodecyl octyl phthalate is an organic compound with the chemical formula C26H42O4. It is a phthalate ester, specifically a diester of phthalic acid with isodecyl and octyl alcohols. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless or yellowish transparent liquid that is soluble in organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isodecyl octyl phthalate is typically synthesized through the esterification of phthalic anhydride with isodecyl alcohol and octyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

Phthalic anhydride+Isodecyl alcohol+Octyl alcoholIsodecyl octyl phthalate+Water\text{Phthalic anhydride} + \text{Isodecyl alcohol} + \text{Octyl alcohol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Isodecyl alcohol+Octyl alcohol→Isodecyl octyl phthalate+Water

The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction is complete, the product is purified by distillation or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic anhydride, isodecyl alcohol, and octyl alcohol, are fed into a reactor equipped with a distillation column. The reaction is carried out under controlled temperature and pressure conditions, and the water formed is removed through the distillation column. The crude product is then subjected to further purification steps, such as vacuum distillation, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Isodecyl octyl phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isodecyl octyl phthalate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.

    Medicine: Investigated for its potential impacts on human health, including reproductive and developmental toxicity.

    Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

Isodecyl octyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. In biological systems, this compound and its metabolites can interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in these interactions are still under investigation, but they may include binding to estrogen and androgen receptors .

Comparison with Similar Compounds

Isodecyl octyl phthalate is similar to other phthalate esters, such as di-isononyl phthalate, di-n-octyl phthalate, and di-2-ethylhexyl phthalate. These compounds share similar chemical structures and functions as plasticizers. this compound is unique in its specific combination of isodecyl and octyl alcohols, which may confer distinct physical and chemical properties, such as solubility and compatibility with different polymers .

List of Similar Compounds

Properties

IUPAC Name

2-O-(8-methylnonyl) 1-O-octyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-4-5-6-7-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-8-9-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3
Source PubChem
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InChI Key

UXLBXTIBYMXRNX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Source PubChem
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Molecular Formula

C26H42O4
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DSSTOX Substance ID

DTXSID9061675
Record name Isodecyl octyl phthalate
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Molecular Weight

418.6 g/mol
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/
Record name ISODECYL OCTYL PHTHALATE
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Vapor Pressure

0.00000011 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
Record name Isodecyl octyl phthalate
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CAS No.

1330-96-7
Record name Isodecyl octyl phthalate
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Record name Isodecyl octyl phthalate
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Record name ISODECYL OCTYL PHTHALATE
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